molecular formula C13H14FN5OS B2436092 1-(4-Fluorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea CAS No. 2415472-05-6

1-(4-Fluorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea

Cat. No. B2436092
CAS RN: 2415472-05-6
M. Wt: 307.35
InChI Key: IMGDLGJXGWNVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea is a chemical compound with potential applications in scientific research. This compound is known for its unique chemical properties that make it suitable for various research purposes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to cell death and may explain the compound's activity against cancer cells and bacteria.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (cell death) in cancer cells and reduce bacterial growth. However, its effects on normal cells and tissues are not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Fluorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea in lab experiments is its potential as a new therapeutic agent. Its unique chemical properties make it a promising candidate for drug discovery and development. However, one of the limitations of using this compound is its potential toxicity to normal cells and tissues. Further studies are needed to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for research on 1-(4-Fluorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer and bacterial infections. Another direction is to explore its potential as a tool compound for studying the role of certain enzymes in cell growth and proliferation. Additionally, further studies are needed to determine its safety and efficacy in vivo and to optimize its synthesis method for large-scale production.

Synthesis Methods

The synthesis method of 1-(4-Fluorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea involves the reaction of 4-fluoroaniline and 5-methyl-1,3,4-thiadiazol-2-amine with N-(tert-butoxycarbonyl)-3-aminomethylazetidine in the presence of a coupling agent. The resulting compound is then deprotected to obtain the final product. The synthesis method of this compound has been optimized to ensure high yields and purity.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea has potential applications in various scientific research fields such as medicinal chemistry, drug discovery, and pharmacology. This compound has been shown to have activity against certain cancer cell lines, making it a potential candidate for cancer therapy. It has also been shown to have activity against certain bacterial strains, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

1-(4-fluorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN5OS/c1-8-17-18-13(21-8)19-6-11(7-19)16-12(20)15-10-4-2-9(14)3-5-10/h2-5,11H,6-7H2,1H3,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGDLGJXGWNVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.